10,12-Octadecadienoic acid ethyl ester
CAS No.: 137142-61-1
Cat. No.: VC21183012
Molecular Formula: C20H36O2
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137142-61-1 |
|---|---|
| Molecular Formula | C20H36O2 |
| Molecular Weight | 308.5 g/mol |
| IUPAC Name | ethyl (10E,12E)-octadeca-10,12-dienoate |
| Standard InChI | InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-11H,3-7,12-19H2,1-2H3/b9-8+,11-10+ |
| Standard InChI Key | JZOGGZLHQZRGOI-BNFZFUHLSA-N |
| Isomeric SMILES | CCCCC/C=C/C=C/CCCCCCCCC(=O)OCC |
| SMILES | CCCCCC=CC=CCCCCCCCCC(=O)OCC |
| Canonical SMILES | CCCCCC=CC=CCCCCCCCCC(=O)OCC |
Introduction
10,12-Octadecadienoic acid ethyl ester is an organic compound classified as a fatty acid ethyl ester. Its molecular formula is C20H36O2, with a molecular weight of approximately 308.5 g/mol . This compound is derived from octadecadienoic acid, featuring two double bonds located at the 10th and 12th carbon positions in its carbon chain. It is primarily recognized for its presence in various natural sources, including certain vegetable oils and seeds.
Synthesis Methods
The synthesis of 10,12-octadecadienoic acid ethyl ester can be achieved through several methods, typically involving the esterification of octadecadienoic acid with ethanol. This process can be catalyzed by acids such as sulfuric acid or using enzymatic methods for more environmentally friendly approaches.
Biological Activities and Applications
10,12-Octadecadienoic acid ethyl ester exhibits notable biological activities, including antibacterial properties, which contribute to its potential applications in food preservation and health supplements. Additionally, it serves as a precursor for bioactive lipids involved in inflammatory processes, particularly prostaglandins, which are critical mediators in various physiological responses.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Linoleic Acid Ethyl Ester | C20H36O2 | Contains double bonds at positions 9 and 12; common in oils. |
| Conjugated Linoleic Acid | C18H32O2 | Contains conjugated double bonds; linked to weight management. |
| Oleic Acid Ethyl Ester | C18H34O2 | Monounsaturated; found abundantly in olive oil. |
| Palmitoleic Acid Ethyl Ester | C16H30O2 | Monounsaturated; important for skin health. |
| 10,12-Octadecadienoic Acid Ethyl Ester | C20H36O2 | Double bonds at the 10th and 12th positions; exhibits antibacterial properties. |
This unique structure of 10,12-octadecadienoic acid ethyl ester contributes to its distinct properties compared to other fatty acids and their derivatives.
Research Findings
Recent research has highlighted the potential of fatty acid derivatives in various therapeutic applications. For instance, studies on similar compounds like 9,12-octadecadienoic acid methyl ester have shown antioxidant activity . While specific research on 10,12-octadecadienoic acid ethyl ester is limited, its structural similarity to other bioactive fatty acids suggests potential for further investigation into its biological effects.
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